1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one is a synthetic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like acetylcholinesterase, affecting neurotransmission and leading to various pharmacological effects . The compound’s structure allows it to interact with different biological molecules, contributing to its diverse activities .
Comparison with Similar Compounds
1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one can be compared with other pyrazoline derivatives such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H16BrClN2O |
---|---|
Molecular Weight |
391.7 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C18H16BrClN2O/c1-12-2-4-14(5-3-12)17-10-16(21-22(17)18(23)11-20)13-6-8-15(19)9-7-13/h2-9,17H,10-11H2,1H3 |
InChI Key |
HKSXQSDWQMXFHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CCl)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.